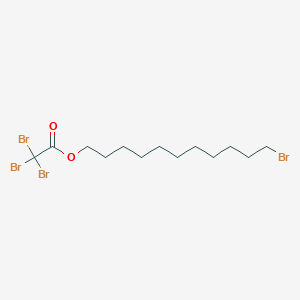![molecular formula C18H23NO3 B14181878 N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline CAS No. 919355-97-8](/img/structure/B14181878.png)
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a 3,4,5-trimethoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the alkylation of N,N-dimethylaniline with a suitable 3,4,5-trimethoxybenzyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds as follows:
- Dissolve N,N-dimethylaniline in DMF.
- Add sodium hydride to the solution to generate the anionic form of N,N-dimethylaniline.
- Introduce 3,4,5-trimethoxybenzyl chloride to the reaction mixture.
- Stir the reaction at room temperature or slightly elevated temperatures until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacophore properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound’s trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. For instance, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer effects. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaniline: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.
3,4,5-trimethoxybenzylamine: Contains the trimethoxyphenyl group but lacks the dimethylamino group, leading to variations in reactivity and applications.
Uniqueness
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to the combination of the dimethylamino and trimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
919355-97-8 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C18H23NO3/c1-19(2)15-8-6-13(7-9-15)10-14-11-16(20-3)18(22-5)17(12-14)21-4/h6-9,11-12H,10H2,1-5H3 |
Clave InChI |
LZYPNFATHPPAOG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)




![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)


![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
